molecular formula C19H20N2O4S3 B2682214 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2034338-42-4

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2682214
CAS No.: 2034338-42-4
M. Wt: 436.56
InChI Key: PHPUGPWHSFSPGW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with dimethylsulfamoyl and hydroxy-thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using dimethylsulfamide.

    Attachment of Hydroxy-Thiophenyl Groups: The hydroxy-thiophenyl groups can be attached through a series of coupling reactions, possibly involving thiophene derivatives and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the benzamide to an amine.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent. The presence of the benzamide and thiophene groups suggests it could interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide: Lacks one thiophene group.

    4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide: Lacks one thiophene group.

    4-(dimethylsulfamoyl)-N-[2-hydroxyethyl]benzamide: Lacks both thiophene groups.

Uniqueness

The presence of two thiophene groups in 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide makes it unique compared to similar compounds. This structural feature could enhance its chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S3/c1-21(2)28(24,25)16-7-5-14(6-8-16)18(22)20-13-19(23,15-9-11-26-12-15)17-4-3-10-27-17/h3-12,23H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUGPWHSFSPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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